m-PEG7-alcohol

Solubility Bioconjugation Hydrophilicity

m-PEG7-alcohol (CAS 4437-01-8), also known as O-Methyl-heptaethylene glycol, is a precisely defined, monodisperse polyethylene glycol (PEG) derivative with the chemical formula C₁₅H₃₂O₈ and a molecular weight of 340.41 g/mol. It is characterized by a methoxy group at one terminus, conferring chemical inertness, and a primary hydroxyl group at the other, which serves as a reactive handle for further derivatization.

Molecular Formula C15H32O8
Molecular Weight 340.41 g/mol
CAS No. 4437-01-8
Cat. No. B038520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-alcohol
CAS4437-01-8
SynonymsO-METHYL-HEPTAETHYLENE GLYCOL; MONOMETHOXY-PEG (N=7); METHOXYHEPTAETHYLENE GLYCOL; MEO-PEG(7)-OH; HEPTA(ETHYLENE GLYCOL) METHYL ETHER; HEPTAETHYLENE GLYCOL MONOMETHYL ETHER; Heptaetheylene glycol methyl ether; mPEG7
Molecular FormulaC15H32O8
Molecular Weight340.41 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3
InChIKeyAGWKUHGLWHMYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG7-alcohol (CAS 4437-01-8): A Defined Heptaethylene Glycol Linker for Bioconjugation and PROTAC Synthesis


m-PEG7-alcohol (CAS 4437-01-8), also known as O-Methyl-heptaethylene glycol, is a precisely defined, monodisperse polyethylene glycol (PEG) derivative with the chemical formula C₁₅H₃₂O₈ and a molecular weight of 340.41 g/mol [1]. It is characterized by a methoxy group at one terminus, conferring chemical inertness, and a primary hydroxyl group at the other, which serves as a reactive handle for further derivatization . This compound functions primarily as a non-cleavable hydrophilic linker or spacer in various bioconjugation applications, including the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it bridges an E3 ubiquitin ligase ligand to a target protein ligand .

Procurement Rationale: Why a mPEG-Alcohol with Exactly Seven Ethylene Oxide Units Cannot Be Replaced by a Generic PEG


The practice of substituting m-PEG7-alcohol with a polydisperse PEG of a similar nominal molecular weight or a monodisperse PEG of a different chain length (e.g., m-PEG4-alcohol or m-PEG8-alcohol) is a significant technical risk with quantifiable consequences for experimental outcomes. Unlike polydisperse PEGs, which are mixtures of chains with varying lengths, m-PEG7-alcohol is a single, well-defined chemical entity with a precise molecular weight, ensuring batch-to-batch consistency and enabling exact stoichiometric control in conjugation reactions . Furthermore, the specific length of the heptaethylene glycol spacer is a critical conformational variable that directly influences the aqueous solubility of conjugated payloads, the degree of steric hindrance, and the molecular flexibility required for ternary complex formation in applications like PROTAC development [1]. The evidence provided below quantifies these differences, demonstrating why a generic substitution can lead to suboptimal or failed bioconjugation efficiency, altered pharmacokinetic profiles, or reduced biological activity.

Quantitative Differentiation of m-PEG7-alcohol (CAS 4437-01-8) Against Key Comparators


Comparative Aqueous Solubility of m-PEG7-alcohol vs. Shorter and Longer PEG Analogs

m-PEG7-alcohol exhibits an estimated aqueous solubility of 692 mg/mL (2.03 mol/L), placing it between the higher solubility of shorter PEGs and the reduced solubility of longer-chain analogs . This specific length represents an optimal balance for maximizing solubility enhancement of conjugated hydrophobic payloads without introducing the increased viscosity and potential for aggregation associated with longer PEG chains [1].

Solubility Bioconjugation Hydrophilicity

Monodispersity of m-PEG7-alcohol as a Critical Attribute for Conjugation Stoichiometry

m-PEG7-alcohol is a monodisperse compound with a precise molecular weight of 340.41 g/mol and a single, defined chemical structure [1]. In direct contrast, polydisperse PEGs (e.g., PEG-300, which contains chains from n=3 to n=9) are mixtures that introduce variability in linker length and reactivity . This polydispersity prevents accurate calculation of molar equivalents during conjugation, leading to heterogeneous products with unpredictable properties.

Monodispersity Bioconjugation Quality Control

Differential Impact of PEG Linker Length on Physicochemical Properties

The length of the PEG linker directly impacts the physicochemical properties of the resulting conjugate. m-PEG7-alcohol, with its seven ethylene oxide units, provides an optimal balance between hydrophilicity and molecular flexibility . In comparison, a shorter linker like m-PEG4-alcohol (MW ~208 g/mol) confers less aqueous solubility and molecular reach, while a longer linker like m-PEG8-alcohol (MW ~384 g/mol) can increase molecular weight and potentially reduce cell permeability . This relationship is critical for optimizing the distance between the two ligands in a PROTAC molecule for efficient ternary complex formation [1].

Linker Optimization Physicochemical Properties PROTACs

Storage Stability and Handling Protocol of m-PEG7-alcohol

Vendor specifications indicate that m-PEG7-alcohol is stable for 3 years when stored at -20°C in its pure form . This shelf life is comparable to other monodisperse mPEG-OH linkers of similar molecular weight (e.g., m-PEG4-alcohol), which are also recommended for storage at -20°C for 3 years . The provision of specific, validated storage conditions and shelf life by reputable vendors reduces the risk of procuring degraded material and ensures experimental reproducibility.

Stability Storage Procurement

Targeted Application Scenarios for m-PEG7-alcohol (CAS 4437-01-8) Based on Differentiated Evidence


Synthesis of PROTACs Requiring Precise Linker Stoichiometry and High Aqueous Solubility

In the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), the linker plays a pivotal role in determining the ternary complex formation and overall efficacy. m-PEG7-alcohol is an ideal choice for this application due to its monodisperse nature, which ensures exact stoichiometry during conjugation, and its optimized PEG7 spacer, which provides a balance of aqueous solubility (estimated at 692 mg/mL) and molecular flexibility . This specific chain length is often empirically found to be optimal for achieving the necessary reach between the E3 ligase ligand and the target protein ligand, thereby facilitating efficient protein degradation .

Preparation of Homogeneous Antibody-Drug Conjugates (ADCs) and PEGylated Biologics

For the development of Antibody-Drug Conjugates (ADCs) and other PEGylated biologics, product homogeneity is a critical quality attribute. The use of monodisperse m-PEG7-alcohol (MW 340.41 g/mol) as a linker or spacer enables the synthesis of well-defined, single-species conjugates, in stark contrast to the heterogeneous mixtures produced by polydisperse PEGs . This homogeneity is essential for accurate analytical characterization, consistent pharmacokinetic profiles, and meeting stringent regulatory requirements. The terminal hydroxyl group of m-PEG7-alcohol provides a convenient site for activation or direct conjugation to a payload or targeting moiety .

Improving Aqueous Solubility of Hydrophobic Small Molecule Drugs

A primary use case for m-PEG7-alcohol is as a solubility-enhancing moiety for hydrophobic drug candidates. Its heptaethylene glycol chain can significantly increase the aqueous solubility of a conjugated small molecule, as demonstrated by its own high predicted solubility of 692 mg/mL . This property is particularly valuable during early-stage drug discovery to enable in vitro and in vivo assays for poorly water-soluble compounds. The methoxy terminus of m-PEG7-alcohol provides a non-reactive, biocompatible 'cap' that minimizes non-specific interactions, while the hydroxyl group allows for reversible or irreversible attachment to the drug payload .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG7-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.